

"physical and chemical properties of monosodium methylarsonate"

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Compound of Interest

Compound Name: Methylarsonate

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Monosodium Methylarsonate: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium **methylarsonate** (MSMA) is an organoarsenical compound that has been widely used as a post-emergent herbicide for the control of grassy and broadleaf weeds in various agricultural and non-crop settings.^{[1][2]} Despite its efficacy, the presence of arsenic in its structure has raised significant environmental and health concerns, leading to increased regulatory scrutiny and restrictions on its use.^{[2][3]} This technical guide provides an in-depth overview of the physical and chemical properties of MSMA, details the experimental methodologies for their determination, and explores its known metabolic pathways and cellular mechanisms of action.

Physical and Chemical Properties

The physical and chemical characteristics of monosodium **methylarsonate** are crucial for understanding its environmental fate, transport, and toxicological profile. A summary of these properties is presented in the tables below.

General and Chemical Properties

Property	Value	Reference(s)
Chemical Name	Monosodium methylarsonate	[4]
CAS Number	2163-80-6	[4]
Molecular Formula	CH ₄ AsNaO ₃	[4]
Molecular Weight	161.95 g/mol	[3]
Appearance	White crystalline solid	[5]
Odor	Odorless	[5]

Physicochemical Properties

Property	Value	Reference(s)
Melting Point	113-116 °C	[5]
Boiling Point	Decomposes before boiling	[5]
Density	1.4-1.6 g/cm ³ (for solutions)	[5]
Water Solubility	5.8 x 10 ⁵ mg/L at 20 °C	[5]
Solubility in Organic Solvents	Insoluble in most organic solvents	[5]
Vapor Pressure	1.0 x 10 ⁻⁵ Pa at 25 °C	[5]
pKa ₁	4.1	[5]
pKa ₂	9.02	[5]
Log K _{ow} (Octanol-Water Partition Coefficient)	-3.10	[5]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like monosodium **methylarsonate** follows standardized and internationally recognized methodologies, primarily those outlined in the OECD Guidelines for the Testing of Chemicals.[6][7][8][9][10] These

guidelines ensure data quality, consistency, and comparability across different laboratories and regulatory bodies.

Melting Point Determination

The melting point of a solid substance is determined using the capillary method as described in OECD Guideline 102.

- Principle: A small, finely ground sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded.
- Apparatus: Melting point apparatus with a heating block, capillary tubes, and a calibrated thermometer or temperature sensor.
- Procedure:
 - A small amount of the dried and powdered MSMA is introduced into a capillary tube, which is then sealed at one end.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature range from the beginning of melting (first appearance of liquid) to the complete melting of the substance is recorded as the melting point.

Water Solubility

The water solubility of a substance is determined using the flask method, following OECD Guideline 105.

- Principle: A saturated solution of the substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined analytically.

- Apparatus: Constant temperature water bath or shaker, flasks, analytical balance, and a suitable analytical instrument for concentration measurement (e.g., HPLC-ICP-MS for organoarsenic compounds).
- Procedure:
 - An excess amount of MSMA is added to a flask containing purified water.
 - The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).
 - The solution is then filtered or centrifuged to remove undissolved solid.
 - The concentration of MSMA in the clear aqueous phase is determined using a validated analytical method.

Dissociation Constants in Water (pKa)

The acid dissociation constant (pKa) is determined by potentiometric titration, as outlined in OECD Guideline 112.

- Principle: The pH of a solution of the substance is measured as a function of the volume of a standard titrant (acid or base) added. The pKa is the pH at which 50% of the substance is in its ionized form.
- Apparatus: pH meter with a calibrated electrode, burette, and a constant temperature vessel.
- Procedure:
 - A known concentration of MSMA is dissolved in water or a suitable solvent mixture.
 - The solution is titrated with a standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
 - The pH of the solution is recorded after each addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted, and the pKa values are determined from the inflection points of the curve.

Vapor Pressure

The vapor pressure of a substance can be determined using the Knudsen effusion method, a technique suitable for compounds with low volatility, as described in OECD Guideline 104.

- Principle: The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured at a constant temperature. The vapor pressure is then calculated from this rate of effusion.
- Apparatus: Knudsen effusion cell, high-vacuum system, microbalance, and a constant temperature bath.
- Procedure:
 - A small amount of MSMA is placed in the Knudsen effusion cell, which has a small, well-defined orifice.
 - The cell is placed in a high-vacuum chamber and heated to a constant temperature.
 - The rate of mass loss from the cell is measured over time using a sensitive microbalance.
 - The vapor pressure is calculated using the Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, and molecular weight of the substance.

Octanol-Water Partition Coefficient (Log K_{ow})

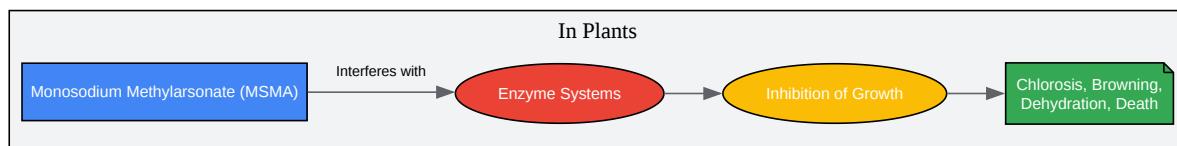
The n-octanol/water partition coefficient is determined using the shake-flask method, as detailed in OECD Guideline 107.

- Principle: The substance is partitioned between n-octanol and water at a constant temperature. The concentrations of the substance in both phases are then measured to determine the partition coefficient.
- Apparatus: Separatory funnels, mechanical shaker, constant temperature bath, and a suitable analytical instrument for concentration measurement.
- Procedure:

- A known amount of MSMA is dissolved in either n-octanol or water.
- This solution is then mixed with the other immiscible solvent in a separatory funnel.
- The mixture is shaken in a constant temperature bath until equilibrium is reached.
- The two phases are separated, and the concentration of MSMA in each phase is determined analytically.
- The partition coefficient (K_{ow}) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logarithm of this value is reported as Log K_{ow} .

Signaling Pathways and Metabolic Fate

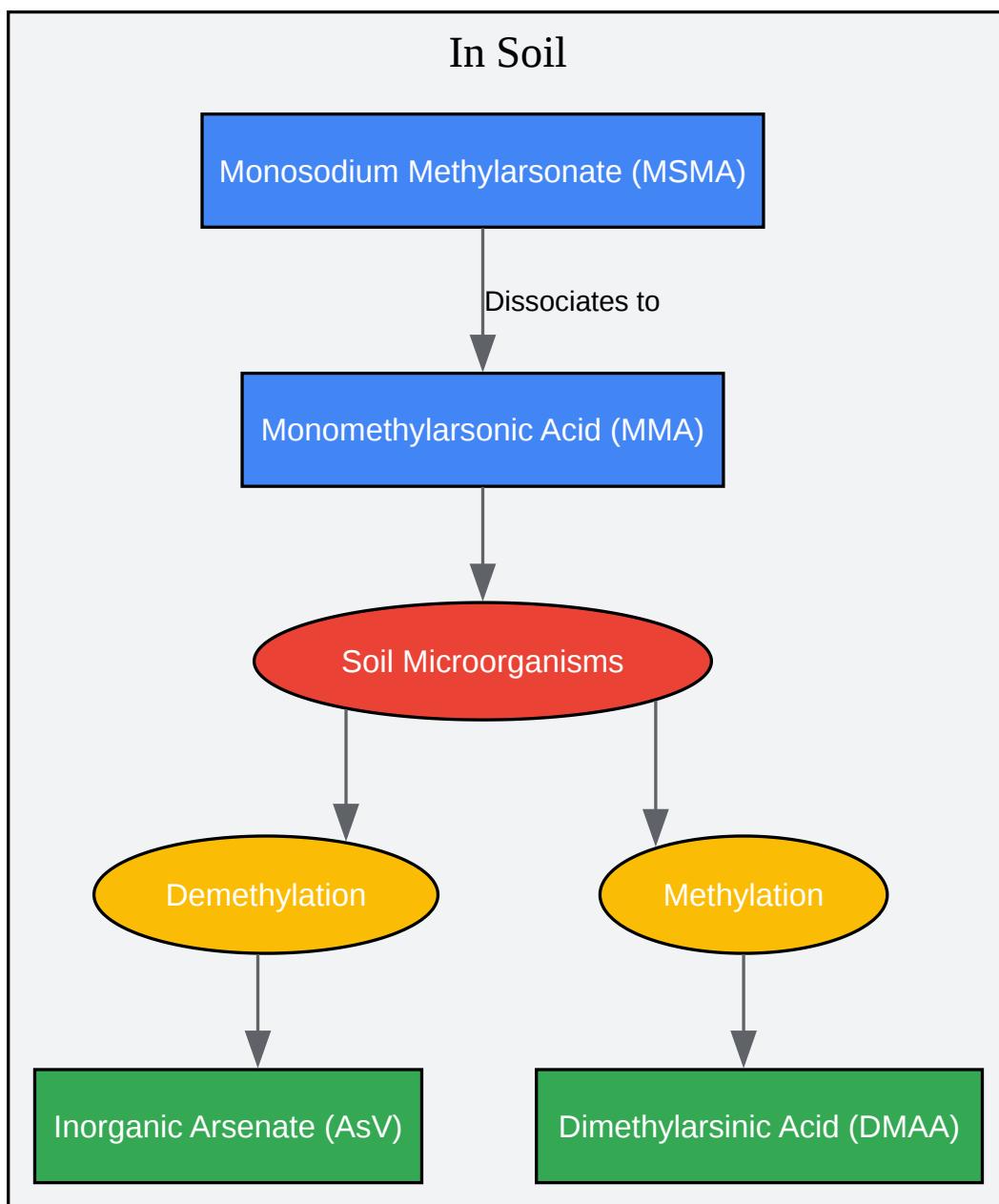
The herbicidal activity and environmental transformation of monosodium **methylarsonate** involve complex biochemical processes. The following diagrams illustrate the key pathways.



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Figure 1: General Mechanism of Herbicidal Action of MSMA in Plants.

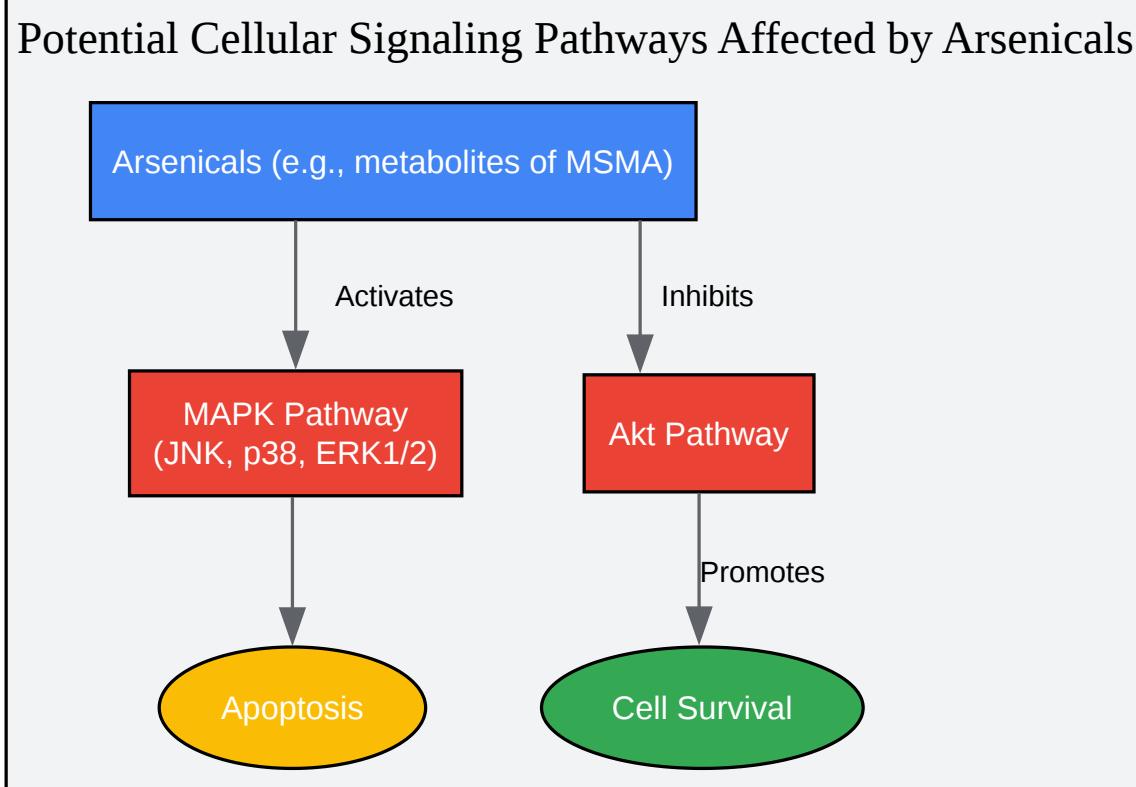
Monosodium **methylarsonate** acts as a herbicide by interfering with essential enzyme systems within the plant, leading to a slow metabolic disruption.^[5] This inhibition of enzymatic activity results in a cessation of growth, followed by visible symptoms such as chlorosis (yellowing), browning, dehydration, and ultimately, plant death.^[5]



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Figure 2: Metabolic Fate of MSMA in Soil.

In the soil environment, MSMA dissociates to form monomethylarsonic acid (MMA).^[11] Soil microorganisms play a crucial role in the biotransformation of MMA.^{[12][13][14]} This process involves two primary pathways: demethylation, which converts MMA to the more toxic inorganic arsenate (AsV), and methylation, which leads to the formation of dimethylarsinic acid (DMAA).^{[3][12][13]}

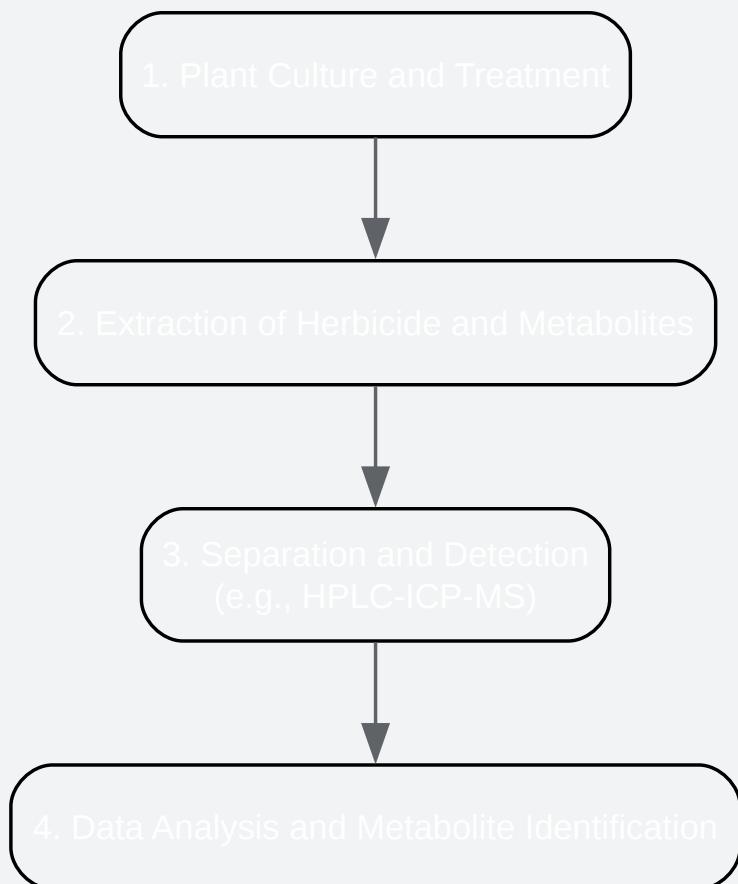


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Figure 3: Potential Cellular Signaling Pathways Affected by Arsenicals.

At the cellular level, arsenic compounds, including the metabolites of MSMA, are known to impact various signaling pathways that regulate cell fate.^{[15][16][17]} Studies have shown that arsenicals can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in signaling cascades that can lead to apoptosis (programmed cell death).^[17] Conversely, arsenic compounds have been observed to inhibit the Akt signaling pathway, a key regulator of cell survival.^[17] The modulation of these pathways is a critical aspect of the toxicological effects of arsenicals.

Experimental Workflow for Herbicide Metabolism Study



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Figure 4: General Experimental Workflow for Studying Herbicide Metabolism.

The investigation of herbicide metabolism in plants or soil typically follows a structured experimental workflow.^[1] This process begins with the cultivation of the target organism (e.g., plants) and treatment with the herbicide. Subsequently, the parent compound and its metabolites are extracted from the biological matrix. Analytical techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) are then employed for the separation and sensitive detection of the arsenic-containing species.^[18] The final step involves data analysis to identify and quantify the metabolites, providing insights into the transformation pathways.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of monosodium **methylarsonate**, outlined the standard experimental protocols for their determination, and presented the current understanding of its metabolic fate and cellular mechanisms of action. The information compiled herein serves as a valuable resource for researchers, scientists, and professionals in drug development and environmental science, facilitating a deeper understanding of this complex organoarsenical compound. The provided diagrams offer a visual representation of key processes, aiding in the conceptualization of its biological and environmental interactions. Further research into the specific enzymatic interactions and the full spectrum of signaling pathways affected by MSMA and its metabolites will continue to be an important area of investigation.

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